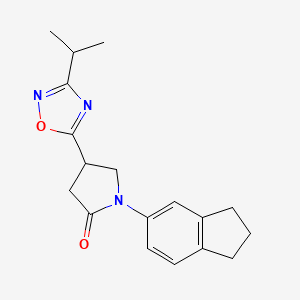

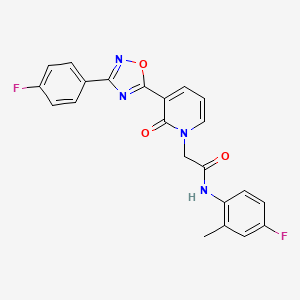

![molecular formula C13H15N3O2 B2966405 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1500513-55-2](/img/structure/B2966405.png)

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a biochemical used for proteomics research . It has a molecular formula of C13H15N3O2 and a molecular weight of 245.28 .

Synthesis Analysis

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed . These methods afford intermediates and target compounds in high yields without requiring additional purification . The synthesis of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione resulted in a yield of 95% .Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione consists of a benzyl group attached to a 1,3,7-triazaspiro[4.4]nonane-2,4-dione core . The 1H NMR spectrum of the compound shows various peaks corresponding to the different types of protons present in the molecule .Chemical Reactions Analysis

The compound is part of a class of compounds that have shown promising applications as antiproliferative, cytotoxic, anticancer agents, and inhibitors of the protein arginine deiminase . Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .Physical And Chemical Properties Analysis

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a pale-brown powder . It has a melting point of 95–97°C . The compound’s 1H NMR spectrum shows various peaks corresponding to the different types of protons present in the molecule .Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

Research has explored the synthesis and CLOGP correlation of imidooxy anticonvulsants related to 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, highlighting its potential in anticonvulsant activity. Studies have employed structure-activity analyses, such as the Topliss structure activity and Craig plot analytical approaches, to evaluate its effectiveness. X-ray crystal analysis compared active and inactive analogs, indicating the significance of substituent variation on anticonvulsant properties (Farrar et al., 1993).

Antimicrobial Activity

Efficient methods for synthesizing 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been developed, leading to compounds with notable antimicrobial activity. This demonstrates the compound's potential in creating antimicrobial agents (Krolenko et al., 2015).

Structure-Property Relationship

The structure-property relationship of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives was studied to understand their potential as anticonvulsant agents. Research includes experimental and theoretical analysis, providing insights into the effects of substituents on absorption spectra and lipophilicities, aiding in the development of new anticonvulsant medications (Lazić et al., 2017).

Detoxification Applications

N-Halamine-coated cotton utilizing a derivative of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione was researched for its antimicrobial and detoxification properties. This innovative approach indicates its utility in creating protective surfaces that can actively inhibit microbial growth and detoxify harmful substances (Ren et al., 2009).

Corrosion Inhibition

Studies have investigated the potential of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives as corrosion inhibitors. This research outlines how these compounds can protect metals in corrosive environments, indicating their application in industrial maintenance and preservation (Chafiq et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione are integrin αLβ2 and matrix metalloproteinases . Integrin αLβ2 plays an important role in the delivery of leukocytes to the site of inflammation . Matrix metalloproteinases are significant in the uncontrolled division of connective tissue and collagen, resulting in the absorption of the extracellular fluid .

Mode of Action

3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione interacts with its targets by acting as an antagonist . This means it binds to its targets and inhibits their function. For instance, it inhibits the function of integrin αLβ2, thereby reducing the delivery of leukocytes to the site of inflammation .

Biochemical Pathways

The biochemical pathways affected by 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involve the regulation of leukocyte migration and the division of connective tissue and collagen . By inhibiting integrin αLβ2, it reduces leukocyte migration to inflammation sites . By inhibiting matrix metalloproteinases, it controls the division of connective tissue and collagen .

Result of Action

The molecular and cellular effects of 3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione’s action include reduced leukocyte migration to inflammation sites and controlled division of connective tissue and collagen . These effects can help manage conditions such as inflammation and disorders involving excessive tissue growth .

Orientations Futures

Despite a wide range of practical applications for spiro hydantoin derivatives, 1,3,7-triazaspiro[4.4]nonane-2,4-diones with unsubstituted carbon atoms of the pyrrolidine ring have previously received virtually no attention . Future research could focus on exploring these derivatives further. The need to use high pressure and preparative HPLC in preparing these compounds attests to the complexity of the described techniques , suggesting that the development of simpler synthesis methods could be a valuable area of future research.

Propriétés

IUPAC Name |

3-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-11-13(6-7-14-9-13)15-12(18)16(11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBRFBNKYAQDFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

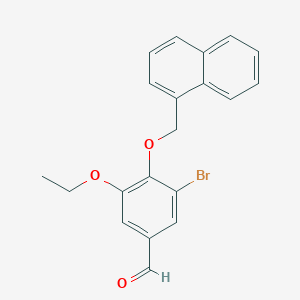

![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)

![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)

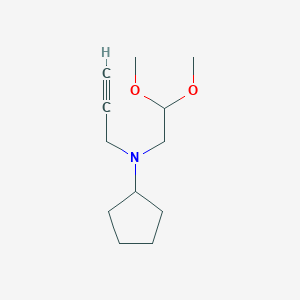

![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)

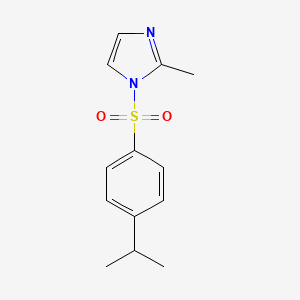

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)